N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide
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Overview
Description
N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide is a chemical compound with the molecular formula C9H13BrN2OS. It is characterized by the presence of a bromothiophene moiety, which is a sulfur-containing heterocycle, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with ethylenediamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like triethylamine. The process can be summarized as follows:
Formation of Intermediate: 4-bromothiophene-2-carbaldehyde reacts with ethylenediamine in the presence of a base to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the synthesis of conductive polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in studying the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromothiophene moiety can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide: Similar structure but with a different position of the bromine atom.
N-(2-{[(4-chlorothiophen-2-yl)methyl]amino}ethyl)acetamide: Chlorine instead of bromine in the thiophene ring.
Uniqueness
N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This positioning can lead to different pharmacological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C9H13BrN2OS |
---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
N-[2-[(4-bromothiophen-2-yl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C9H13BrN2OS/c1-7(13)12-3-2-11-5-9-4-8(10)6-14-9/h4,6,11H,2-3,5H2,1H3,(H,12,13) |
InChI Key |
YOCSCCKHDGBIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC(=CS1)Br |
Origin of Product |
United States |
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